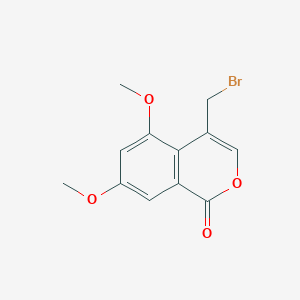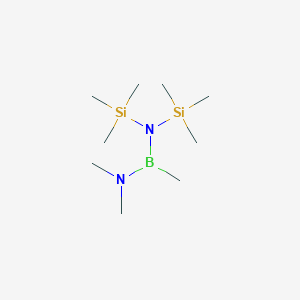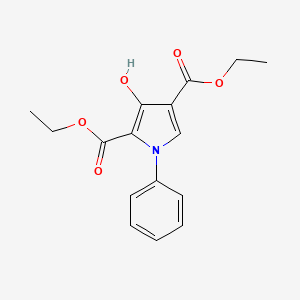
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, which is confirmed by IR, NMR, and mass spectra . Another method involves the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, followed by alkylation with ethyl chloroacetate using potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diethyl 3-oxo-1-phenyl-1H-pyrrole-2,4-dicarboxylate, while reduction could produce this compound with modified functional groups.
Aplicaciones Científicas De Investigación
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form hydrogen bonds and participate in redox reactions also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound used in the synthesis of trisubstituted pyrroles.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate:
Uniqueness
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its phenyl and hydroxy groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
65171-76-8 |
|---|---|
Fórmula molecular |
C16H17NO5 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
diethyl 3-hydroxy-1-phenylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-3-21-15(19)12-10-17(11-8-6-5-7-9-11)13(14(12)18)16(20)22-4-2/h5-10,18H,3-4H2,1-2H3 |
Clave InChI |
WOTPRAGEWZGFGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C(=C1O)C(=O)OCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
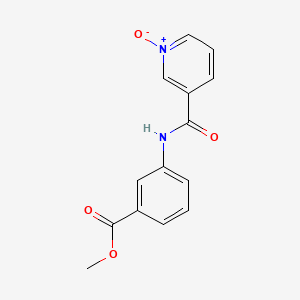
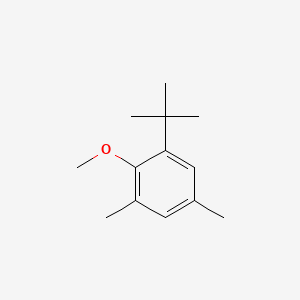
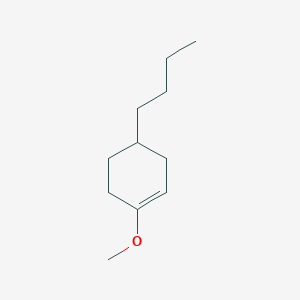


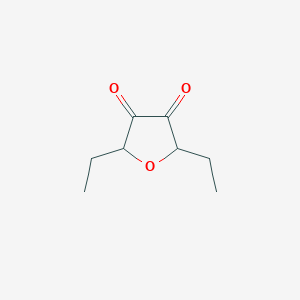
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
